
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester: is a brominated fatty acid ester. This compound is characterized by the presence of a bromine atom at the 12th carbon of the octadecenoic acid chain, with a double bond in the 9th position in the Z configuration and a methyl ester group at the terminal end. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester typically involves the bromination of unsaturated fatty acid esters. One common method is the addition of bromine to the double bond of methyl 9-octadecenoate (methyl oleate) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the efficiency of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
化学反应分析
Types of Reactions: (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydroxyl Derivatives: Formed from nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Including carboxylic acids and other oxidized derivatives.
科学研究应用
Chemistry: In organic synthesis, (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester serves as a precursor for the synthesis of complex molecules. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical research.
Medicine: Research into the medicinal applications of this ester focuses on its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, offering new avenues for treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and surfactants.
作用机制
The mechanism by which (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Methyl 9-octadecenoate (Methyl Oleate): Lacks the bromine atom, making it less reactive in certain chemical reactions.
Methyl 12-hydroxy-9-octadecenoate: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Methyl 12-chloro-9-octadecenoate: Similar structure with a chlorine atom, offering different chemical properties and reactivity.
Uniqueness: The presence of the bromine atom at the 12th position in (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester imparts unique reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
分子式 |
C19H35BrO2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
methyl (Z,12S)-12-bromooctadec-9-enoate |
InChI |
InChI=1S/C19H35BrO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m0/s1 |
InChI 键 |
SZFRLNSLCQQPTH-GFBZKKKVSA-N |
手性 SMILES |
CCCCCC[C@@H](C/C=C\CCCCCCCC(=O)OC)Br |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



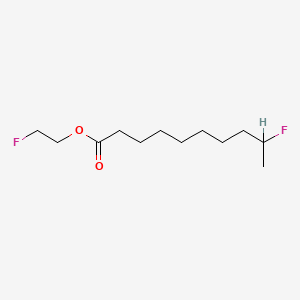
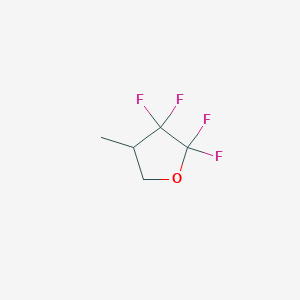
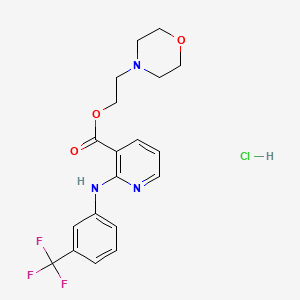
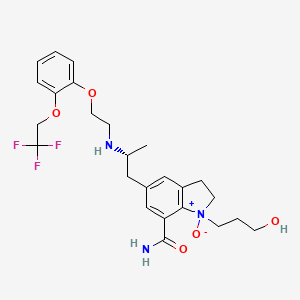

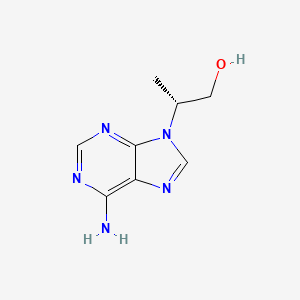
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)

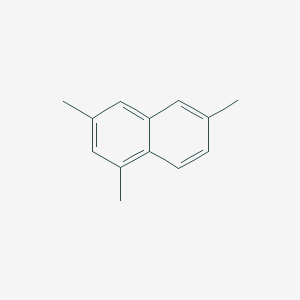
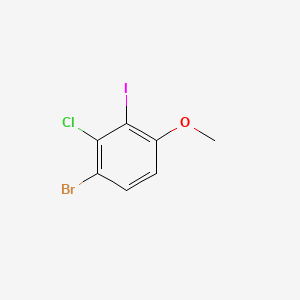


![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
